

2-Chloro-4-iodo-1-methoxybenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2-Chloro-4-iodo-1-methoxybenzene
Cat. No.:	B1599835

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-iodo-1-methoxybenzene**

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of **2-Chloro-4-iodo-1-methoxybenzene** (CAS No: 219735-98-5), a key halogenated aromatic intermediate for advanced organic synthesis.^{[1][2]} Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, explores its strategic applications in cross-coupling chemistries, and details critical safety and handling protocols. The guide emphasizes the causality behind experimental choices, ensuring that the provided methodologies are both reproducible and grounded in established chemical principles.

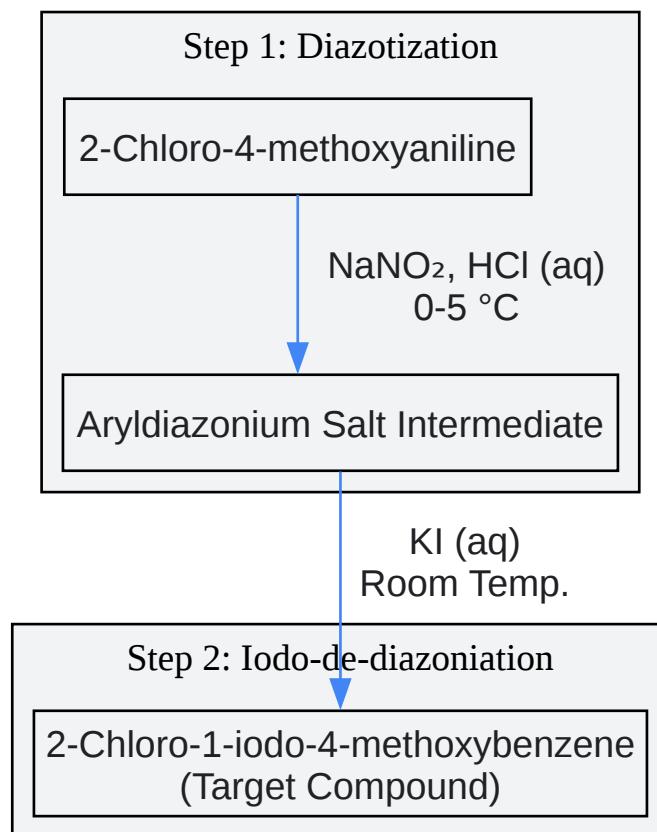
Core Compound Identification and Physicochemical Properties

2-Chloro-4-iodo-1-methoxybenzene, also known by its synonym 3-chloro-4-iodoanisole, is a polysubstituted aromatic compound featuring chloro, iodo, and methoxy functional groups.^[2] This unique substitution pattern makes it a valuable and versatile building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The differential reactivity of the iodo and chloro substituents allows for

selective, sequential functionalization, a highly desirable attribute in multi-step synthetic campaigns.

Key Identifiers and Properties

The fundamental properties of **2-Chloro-4-iodo-1-methoxybenzene** are summarized below. This data is aggregated from authoritative chemical databases and supplier specifications.


Property	Value	Source(s)
CAS Number	219735-98-5	[1] [2]
Molecular Formula	C ₇ H ₆ ClIO	[1] [2]
Molecular Weight	268.48 g/mol	[1] [2]
IUPAC Name	2-chloro-1-iodo-4-methoxybenzene	[2]
Canonical SMILES	COCl=CC(=C(C=C1)I)Cl	[1] [2]
InChI Key	MGBVHCKCKXFVLF-UHFFFAOYSA-N	[2]
XLogP3	3.2	[2]
Topological Polar Surface Area	9.2 Å ²	[2]
Complexity	110	[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of **2-Chloro-4-iodo-1-methoxybenzene** is typically achieved via electrophilic iodination of the precursor, 2-chloro-4-methoxyaniline or a related anisole derivative. The following protocol describes a well-established, logical pathway.

Synthetic Workflow Diagram

The diagram below illustrates a common and efficient two-step process starting from 2-chloro-4-methoxyaniline. This pathway leverages a Sandmeyer-type reaction followed by iodination.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Chloro-4-iodo-1-methoxybenzene**.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including checkpoints for reaction monitoring and purification.

Materials:

- 2-chloro-4-methoxyaniline
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- Potassium Iodide (KI)

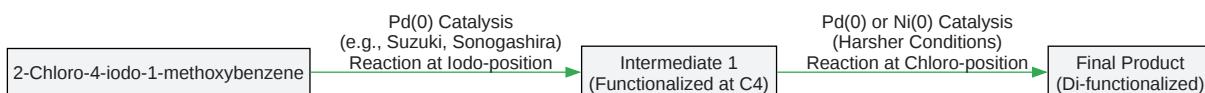
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water & Ice

Procedure:

- **Diazotization (Step 1):**
 - Rationale: This step converts the primary amine into a diazonium salt, an excellent leaving group, which is crucial for introducing the iodo substituent.
 - In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-methoxyaniline in a solution of concentrated HCl and water.
 - Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite ($NaNO_2$) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution indicates the successful generation of the aryl diazonium salt.
- **Iodination (Step 2):**
 - Rationale: The iodide ion from KI acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the stable carbon-iodine bond.
 - In a separate flask, dissolve an excess of potassium iodide (KI) in water.
 - Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous bubbling (N_2 gas evolution) will be observed.

- Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
- Work-up and Purification:
 - Rationale: This sequence is designed to remove unreacted reagents, acidic/basic impurities, and isolate the pure target compound.
 - Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.
 - Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Chloro-4-iodo-1-methoxybenzene**.

Applications in Drug Development & Advanced Synthesis


The strategic placement of three different functional groups on the benzene ring makes **2-Chloro-4-iodo-1-methoxybenzene** a highly valuable intermediate. Its primary application lies in its use as a scaffold in transition-metal-catalyzed cross-coupling reactions.

- Orthogonal Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity difference allows for selective functionalization at the iodo-position while leaving the chloro-position intact for a subsequent, different coupling reaction under more forcing conditions.
- Methoxy Group Influence: The electron-donating methoxy group activates the ring towards electrophilic substitution and can influence the regioselectivity of further reactions. It also

impacts the pharmacokinetic properties of derivative molecules, a key consideration in drug design.[3]

Logical Workflow for Sequential Functionalization

The following diagram illustrates the strategic utility of the compound's differential reactivity.

[Click to download full resolution via product page](#)

Caption: Sequential cross-coupling strategy using the target compound.

Safety, Handling, and Disposal

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling **2-Chloro-4-iodo-1-methoxybenzene**. The following information is synthesized from available Safety Data Sheets (SDS).[4][5][6]

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation

Note: This is a composite summary. Always refer to the specific SDS from your supplier.

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[4][6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6]
- Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[4][5]

Disposal

Waste material must be disposed of in accordance with national and local regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not let the product enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [2-Chloro-4-iodo-1-methoxybenzene CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1599835#2-chloro-4-iodo-1-methoxybenzene-cas-number\]](https://www.benchchem.com/product/b1599835#2-chloro-4-iodo-1-methoxybenzene-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com